2-Pyrrolidin-1-ylmethyl-piperidine

Description

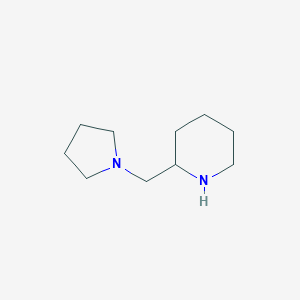

Structure

3D Structure

Properties

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJCBYJAVZCDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100158-63-2 | |

| Record name | 100158-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Pyrrolidin-1-ylmethyl-piperidine chemical structure and properties

An In-Depth Technical Guide to 2-(Pyrrolidin-1-ylmethyl)piperidine: Structure, Properties, and Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Pyrrolidin-1-ylmethyl)piperidine, a heterocyclic compound incorporating both piperidine and pyrrolidine moieties. These saturated nitrogen-containing rings are prevalent structural motifs in a vast array of pharmaceuticals and natural products, suggesting the potential utility of this compound as a building block in drug discovery and development.[1][2][3] This document will delve into the chemical structure, predicted physicochemical properties, a robust synthetic protocol, and the potential pharmacological relevance of this molecule for researchers, scientists, and drug development professionals.

Core Molecular Identity and Structure

2-(Pyrrolidin-1-ylmethyl)piperidine is a diamine featuring a piperidine ring substituted at the 2-position with a methyl group that is, in turn, linked to the nitrogen atom of a pyrrolidine ring.

-

IUPAC Name: 2-(pyrrolidin-1-ylmethyl)piperidine[4]

-

CAS Number: 100158-63-2[4]

-

Molecular Formula: C₁₀H₂₀N₂[4]

-

Molecular Weight: 168.28 g/mol [4]

-

Synonyms: 2-Pyrrolidin-1-ylmethyl-piperidine, 2-(1-pyrrolidinylmethyl)piperidine[4]

The fundamental structure consists of two saturated heterocyclic amines joined by a methylene bridge. This arrangement offers several points for potential chemical modification, making it an interesting scaffold for creating libraries of compounds.

Chemical Structure Visualization

Caption: 2D structure of 2-(pyrrolidin-1-ylmethyl)piperidine.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for 2-(Pyrrolidin-1-ylmethyl)piperidine is scarce. However, we can predict its properties with a high degree of confidence based on the well-characterized nature of its constituent piperidine and pyrrolidine rings.

| Property | Predicted Value / Description | Rationale |

| pKa (Protonated Amines) | pKa₁ ≈ 11.2 (Piperidine N) pKa₂ ≈ 8.0-9.0 (Pyrrolidine N) | The pKa of the piperidinium ion is approximately 11.22.[5] The pyrrolidine nitrogen is part of a tertiary amine, which is typically less basic than a secondary amine due to steric hindrance and solvation effects. Therefore, the piperidine nitrogen is expected to be the more basic site. The pKa of pyrrolidine is around 11.3.[6] However, as a tertiary amine in the target molecule, its pKa will be lower. |

| LogP (Octanol-Water Partition Coefficient) | 1.2 - 2.0 | PubChem provides a computed XLogP3 value of 1.2.[4] This indicates moderate lipophilicity, suggesting reasonable solubility in both aqueous and organic media, a desirable trait for drug candidates. |

| Solubility | Miscible with water, especially in its protonated salt form. Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | The presence of two nitrogen atoms capable of hydrogen bonding suggests good water solubility. As a base, its solubility in acidic aqueous solutions will be high due to salt formation. |

| Boiling Point | ~220-240 °C | This is an estimation based on the boiling point of similar-sized diamines and substituted piperidines. For example, N-methylpiperidine boils at 106-107°C, and the increased molecular weight and hydrogen bonding capability of the target molecule will significantly raise its boiling point. |

| Appearance | Colorless to pale yellow liquid at room temperature. | Simple alkylamines and saturated heterocycles like piperidine are typically colorless liquids.[5] |

| Stereochemistry | The carbon at position 2 of the piperidine ring is a chiral center. Therefore, the compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-2-(pyrrolidin-1-ylmethyl)piperidine. The synthesis from achiral precursors will result in the racemate. | The C2 carbon is bonded to four different groups: the piperidine nitrogen (N1), a hydrogen atom, the piperidine C3 carbon, and the methylene bridge to the pyrrolidine. Asymmetric synthesis would be required to obtain a single enantiomer.[7][8] |

Proposed Synthesis Protocol: Reductive Amination

A reliable and scalable method for synthesizing 2-(Pyrrolidin-1-ylmethyl)piperidine is via reductive amination. This common and robust reaction involves the condensation of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.[8][9]

This specific synthesis would utilize piperidine-2-carbaldehyde and pyrrolidine.

Reaction Scheme

Piperidine-2-carbaldehyde + Pyrrolidine → [Iminium Intermediate] --(Reduction)--> 2-(Pyrrolidin-1-ylmethyl)piperidine

Experimental Workflow

Caption: Reductive amination workflow for synthesis.

Detailed Step-by-Step Methodology

-

Reaction Setup: To a solution of piperidine-2-carbaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add pyrrolidine (1.1 eq) dropwise at room temperature.

-

Iminium Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of the iminium intermediate can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

Causality Note: Portion-wise addition of the reducing agent is crucial to control the exothermic reaction and prevent side reactions.

-

-

Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Add saturated aqueous sodium bicarbonate solution to the residue and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking on the column) to afford the pure 2-(Pyrrolidin-1-ylmethyl)piperidine.

Spectroscopic Characterization (Predicted)

A key aspect of synthesizing and verifying a novel compound is its spectroscopic analysis. Based on the structure, the following ¹³C and ¹H NMR spectral data can be predicted.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 10 distinct signals for the 10 carbon atoms, assuming the chair conformations of the piperidine ring interconvert rapidly at room temperature.

-

Piperidine Ring:

-

C2: ~60-65 ppm (adjacent to two nitrogen atoms)

-

C6: ~45-50 ppm (adjacent to one nitrogen)

-

C3, C4, C5: ~20-30 ppm (aliphatic carbons)

-

-

Methylene Bridge:

-

-CH₂-: ~55-60 ppm

-

-

Pyrrolidine Ring:

-

N-CH₂: ~50-55 ppm

-

-CH₂-: ~20-25 ppm

-

Rationale: The chemical shifts are estimated based on standard values for N-substituted piperidines and pyrrolidines. The carbons directly attached to nitrogen atoms (C2, C6, N-CH₂ of pyrrolidine, and the methylene bridge) will be the most downfield shifted due to the deshielding effect of the electronegative nitrogen.[10]

¹H NMR Spectroscopy

The ¹H NMR spectrum will be complex due to overlapping signals and diastereotopic protons. Key expected signals include:

-

N-H (Piperidine): A broad singlet, typically in the 1.5-3.0 ppm range, which may exchange with D₂O.

-

C-H (C2 of Piperidine): A multiplet around 2.5-3.0 ppm.

-

Methylene Bridge (-CH₂-): Two distinct signals (doublets of doublets, AB quartet) in the 2.2-2.8 ppm range due to being diastereotopic.

-

Other Piperidine & Pyrrolidine Protons (-CH₂-): A complex series of multiplets between 1.2 and 2.8 ppm.

Applications in Research and Drug Development

The combination of piperidine and pyrrolidine rings in a single molecule is of significant interest to medicinal chemists. Both heterocycles are considered "privileged scaffolds" as they are frequently found in biologically active compounds.[1][2][11]

-

CNS Agents: The piperidine moiety is a core component of many drugs targeting the central nervous system, including antipsychotics and analgesics.[11] The overall lipophilicity of 2-(Pyrrolidin-1-ylmethyl)piperidine suggests it may cross the blood-brain barrier.

-

Receptor Ligands: The two basic nitrogen atoms can act as hydrogen bond acceptors and can be protonated to interact with negatively charged residues in receptor binding pockets (e.g., GPCRs, ion channels).

-

Catalysis: Chiral diamines are widely used as ligands in asymmetric catalysis. If resolved into its enantiomers, this compound could be explored as a novel chiral ligand.[7]

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a versatile starting fragment for elaboration into more complex drug candidates.[12][13] Its structure allows for modification at the piperidine nitrogen, the piperidine ring, or the pyrrolidine ring.

References

- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine and Piperidine: Significance and symbolism [wisdomlib.org]

- 4. This compound | C10H20N2 | CID 2760541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 2-(Pyrrolidin-1-ylmethyl)piperidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(pyrrolidin-1-ylmethyl)piperidine, a heterocyclic compound with significant potential in medicinal chemistry. By integrating established synthetic methodologies with predictive bioactivity analysis, this document serves as a foundational resource for researchers exploring the therapeutic applications of novel piperidine-pyrrolidine scaffolds.

Nomenclature, CAS Number, and Chemical Properties

2-(Pyrrolidin-1-ylmethyl)piperidine is a saturated heterocyclic compound featuring a piperidine ring substituted at the 2-position with a pyrrolidin-1-ylmethyl group. This unique structural arrangement of two key pharmacophores, the piperidine and pyrrolidine moieties, makes it a molecule of considerable interest in drug discovery.[1]

Nomenclature and Identifiers

-

Systematic IUPAC Name: 2-(pyrrolidin-1-ylmethyl)piperidine

-

CAS Number: 100158-63-2

-

Molecular Formula: C₁₀H₂₀N₂

-

Molecular Weight: 168.28 g/mol

-

Synonyms: 2-Pyrrolidin-1-ylmethyl-piperidine, 2-(1-pyrrolidinylmethyl)piperidine

Physicochemical Properties

A summary of the key physicochemical properties of 2-(pyrrolidin-1-ylmethyl)piperidine is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Weight | 168.28 g/mol | PubChem |

| Molecular Formula | C₁₀H₂₀N₂ | PubChem |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 15.3 Ų | PubChem |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves the amidation of piperidine-2-carboxylic acid with pyrrolidine, followed by the reduction of the resulting amide to the target amine. This approach is favored for its high potential yield and the use of readily accessible reagents.

Caption: Proposed synthetic pathway for 2-(Pyrrolidin-1-ylmethyl)piperidine.

Detailed Experimental Protocol

Step 1: Synthesis of (Piperidin-2-yl)(pyrrolidin-1-yl)methanone (Intermediate Amide)

-

To a solution of piperidine-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add pyrrolidine (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(Pyrrolidin-1-ylmethyl)piperidine

-

To a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the intermediate amide (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel to afford 2-(pyrrolidin-1-ylmethyl)piperidine.

Spectroscopic Characterization

The structural confirmation of 2-(pyrrolidin-1-ylmethyl)piperidine would be achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the piperidine and pyrrolidine rings, as well as the methylene bridge connecting them. The chemical shifts and coupling patterns would be consistent with the proposed structure.[5]

-

¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule, further confirming the structure.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.28 g/mol ), along with characteristic fragmentation patterns.

Potential Pharmacological Applications and Biological Activity

The combination of piperidine and pyrrolidine rings in a single molecule suggests a high potential for diverse pharmacological activities. Both of these heterocyclic systems are considered "privileged structures" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases.[1]

Predicted Biological Targets and Therapeutic Areas

In the absence of direct experimental data for 2-(pyrrolidin-1-ylmethyl)piperidine, computational (in silico) studies on the closely related isomer, 1-(piperidin-2-ylmethyl)piperidine, provide valuable insights into its potential biological targets.[6] These predictions suggest that the compound may interact with key proteins in the central nervous system (CNS).

Caption: Predicted biological targets and potential therapeutic applications.

-

Sigma-1 Receptor: Modulation of the sigma-1 receptor is a promising strategy for the treatment of neuropathic pain and neurodegenerative diseases.

-

Acetylcholinesterase (AChE): Inhibition of AChE is a key mechanism for treating the symptoms of Alzheimer's disease.

-

Dopamine D2 Receptor: Antagonism of the D2 receptor is a hallmark of antipsychotic medications used to treat schizophrenia and other psychotic disorders.

Evidence from Related Compounds

Experimental studies on structurally similar compounds containing both piperidine and pyrrolidine moieties have demonstrated a broad spectrum of biological activities, further supporting the therapeutic potential of 2-(pyrrolidin-1-ylmethyl)piperidine. These activities include:

-

Antimicrobial and Larvicidal Activity: A study on 1-(pyyrolidin-2-yl) piperidin-2-ol, a closely related compound, showed significant antimicrobial and larvicidal effects.[7][8]

-

Analgesic Activity: Various derivatives of 4-(1-pyrrolidinyl) piperidine have been synthesized and shown to possess significant analgesic properties.

-

Anticancer and Anti-inflammatory Activity: The pyrrolidine scaffold is a versatile building block for compounds with anticancer and anti-inflammatory properties.[9]

Safety and Handling

As a novel chemical entity, 2-(pyrrolidin-1-ylmethyl)piperidine should be handled with care in a laboratory setting. While specific toxicity data is not available, information from related compounds and the parent heterocycles, piperidine and pyrrolidine, can provide guidance on safe handling procedures.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.

Hazard Identification

Based on the safety data for piperidine and pyrrolidine, 2-(pyrrolidin-1-ylmethyl)piperidine may be:

-

Harmful if swallowed or in contact with skin.

-

A cause of skin and eye irritation.

Conclusion and Future Directions

2-(Pyrrolidin-1-ylmethyl)piperidine represents a promising scaffold for the development of novel therapeutic agents, particularly for CNS disorders. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its pharmacological properties. Future research should focus on the experimental validation of its predicted biological targets through in vitro binding and functional assays. Furthermore, in vivo studies will be crucial to assess its efficacy and safety profile in relevant disease models. The exploration of structure-activity relationships (SAR) by synthesizing and testing analogs will be instrumental in optimizing its potency and selectivity for desired therapeutic targets.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines [organic-chemistry.org]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Pyrrolidine and Piperidine Scaffolds in Modern Drug Discovery: A Technical Guide

Foreword: The Enduring Legacy of Saturated Heterocycles in Medicine

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as cornerstones of therapeutic innovation. Among these, the five-membered pyrrolidine and six-membered piperidine rings hold a place of distinction. These saturated nitrogen-containing heterocycles are not merely passive frameworks; they are dynamic pharmacophores that impart crucial physicochemical and biological properties to a vast array of natural products and synthetic drugs.[1][2] Their prevalence in over twenty classes of pharmaceuticals underscores their status as "privileged scaffolds" – a testament to their evolutionary refinement for biological recognition.[3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will dissect the biological significance of pyrrolidine-piperidine scaffolds, delving into their therapeutic applications, synthetic strategies, and the molecular intricacies that underpin their pharmacological effects.

I. The Fundamental Virtues: Physicochemical and Pharmacokinetic Advantages

The seemingly subtle difference of a single methylene unit between pyrrolidine and piperidine gives rise to distinct, yet strategically exploitable, physicochemical properties that profoundly influence a drug candidate's behavior.[1]

| Property | Pyrrolidine | Piperidine | Significance in Drug Design |

| pKa (Conjugate Acid) | ~11.27 | ~11.22 | Both are strongly basic, crucial for forming salt bridges with biological targets and enhancing aqueous solubility. Pyrrolidine's slightly higher basicity can be a subtle point of optimization.[1] |

| logP (Octanol/Water) | 0.46 | 0.84 | Piperidine is inherently more lipophilic, which can influence cell permeability, oral absorption, and potential for off-target hydrophobic interactions. This provides a handle for modulating a compound's ADME profile.[1] |

| Conformational Flexibility | More flexible (envelope and twist conformations) | More rigid (prefers chair conformation) | The rigidity of the piperidine ring can be advantageous for locking in a bioactive conformation, potentially leading to higher target affinity. Pyrrolidine's flexibility may be beneficial when a degree of conformational adaptation is required for binding.[2] |

These fundamental characteristics are not just theoretical constructs; they have tangible consequences for a molecule's journey through the body. The choice between these scaffolds can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For instance, the greater lipophilicity of piperidine may lead to increased plasma protein binding or a larger volume of distribution compared to its pyrrolidine counterpart.

II. Therapeutic Frontiers: Where Pyrrolidine and Piperidine Scaffolds Shine

The versatility of these scaffolds is evident in their successful application across a multitude of therapeutic areas.

A. Neurodegenerative Diseases: Combating Cognitive Decline

A prominent application of piperidine-containing scaffolds is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[4] By inhibiting the breakdown of the neurotransmitter acetylcholine, these drugs can temporarily improve cognitive function. A prime example is Donepezil , a blockbuster drug for Alzheimer's, which features a 1-benzylpiperidine moiety.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase possesses a narrow, deep active site gorge. Effective inhibitors often have a binding motif that spans the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. The positively charged nitrogen of the piperidine ring in drugs like Donepezil is believed to interact with the anionic residues in the CAS, while the extended structure of the molecule can engage with the PAS, leading to potent inhibition.

Quantitative Data: Acetylcholinesterase Inhibitory Activity of Piperidine Derivatives

| Compound | Target | IC50 / Ki | Reference |

| Donepezil | Acetylcholinesterase (AChE) | IC50 = 5.7 nM | [1] |

| Donepezil Analog 1 | Torpedo californica AChE (TcAChE) | Ki = 11.12 ± 2.88 nM | [5] |

| Donepezil Analog 2 | Torpedo californica AChE (TcAChE) | Ki = 29.86 ± 1.12 nM | [5] |

| Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride) | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | [6] |

| Compound 5d (ortho-fluoro substituted N-(2-(piperidine-1-yl)ethyl)benzamide) | Acetylcholinesterase (AChE) | IC50 = 13 ± 2.1 nM | [7] |

Illustrative Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Simplified diagram of acetylcholinesterase inhibition in the synaptic cleft.

B. Oncology: Targeting Cancer Cell Proliferation and Survival

Both pyrrolidine and piperidine scaffolds are integral components of numerous anticancer agents, targeting a variety of molecular pathways involved in cancer progression.[8][9] Their derivatives have been shown to induce apoptosis, inhibit cell migration, and arrest the cell cycle in various cancer cell lines.[10][11] A key signaling pathway often modulated by these compounds is the PI3K/Akt pathway, which is frequently dysregulated in cancer.[8][10]

Mechanism of Action: Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][12] Many pyrrolidine and piperidine-based anticancer agents exert their effects by inhibiting key components of this pathway, such as Akt itself or upstream activators like PI3K.[13] This inhibition can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax, Bad), ultimately triggering programmed cell death in cancer cells.[11]

Illustrative Signaling Pathway: PI3K/Akt Pathway and its Inhibition

Caption: The PI3K/Akt signaling pathway and points of inhibition by pyrrolidine/piperidine derivatives.

Quantitative Data: Cytotoxic Activity of Pyrrolidine and Piperidine Derivatives

| Compound | Cell Line | IC50 / GI50 | Reference |

| Spiropyrrolidine Derivative (CY2) | HCT116 (Colorectal Carcinoma) | GI50 = 10.5 µM | [11] |

| Spiropyrrolidine Derivative (CY2) | MiaPaCa-2 (Pancreatic Carcinoma) | GI50 = 11.2 µM | [11] |

| Spiropyrrolidine Derivative (CY2) | HepG2 (Hepatocarcinoma) | GI50 = 16.6 µM | [11] |

| Pyrrolidine-copper complex (Cu(PDTC)2) | BE(2)C (Neuroblastoma) | IC50 = 8.0 µM | [14] |

| Piperidinyl-diethylstilbestrol | MCF-7 (Breast Cancer) | ED50 = 7.9 ± 0.38 µg/mL | [15] |

| Pyrrolidinyl-diethylstilbestrol | MCF-7 (Breast Cancer) | ED50 = 15.6 ± 1.3 µg/mL | [15] |

C. Infectious Diseases: A Broad Spectrum of Activity

Derivatives of pyrrolidine and piperidine have demonstrated significant potential as antimicrobial and antiviral agents.[16][17] Their mechanisms of action in this domain are diverse, ranging from the inhibition of essential viral enzymes to the disruption of bacterial cell wall synthesis.

For instance, certain piperidine-substituted purines have shown potent anti-HIV activity, while other piperidine derivatives have been identified as novel and potent inhibitors of the influenza virus, interfering with the early to middle stages of viral replication.[16][18] In the antibacterial realm, spiropyrrolidine derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria.[2]

III. The Chemist's Toolkit: Synthetic Strategies and Experimental Protocols

The construction of pyrrolidine and piperidine scaffolds and their subsequent functionalization is a cornerstone of medicinal chemistry synthesis. A variety of robust and versatile methods have been developed to access these important heterocycles.

Illustrative Experimental Workflow: A General Approach to Pyrrolidine/Piperidine-based Drug Discovery

Caption: A generalized workflow for the discovery of drugs based on pyrrolidine and piperidine scaffolds.

Experimental Protocol: Synthesis of 1-Benzylpiperidine

This protocol describes a common method for the N-alkylation of piperidine to synthesize 1-benzylpiperidine.

Materials:

-

Piperidine

-

Benzyl chloride

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable solvent)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of piperidine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Add benzyl chloride (1.1 equivalents) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.[19]

Experimental Protocol: Synthesis of a Spiropyrrolidine Derivative via 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of spiropyrrolidine derivatives through a one-pot, three-component 1,3-dipolar cycloaddition reaction.

Materials:

-

Isatin (1.0 mmol)

-

Sarcosine (1.0 mmol)

-

5-Arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol)

-

Ethanol (5 mL)

-

Catalyst (e.g., L-proline functionalized magnetic nanorods, 4 mol%)

Procedure:

-

In a 10 mL round-bottomed flask, combine isatin (1.0 mmol), sarcosine (1 mmol), and the 5-arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol) in ethanol (5 mL).

-

Add the catalyst (4 mol%) to the mixture.

-

Stir the resulting mixture at 100 °C.

-

Monitor the progress of the reaction using TLC.

-

Upon completion of the reaction, separate the catalyst using an external magnet.

-

Evaporate the solvent under reduced pressure.

-

The separated catalyst can be washed with ethanol and water, dried under vacuum, and reused.[20]

IV. Conclusion: The Ever-Expanding Horizon of Pyrrolidine and Piperidine Scaffolds

The pyrrolidine and piperidine scaffolds, far from being mere historical relics of natural product chemistry, are vibrant and indispensable tools in the modern drug discovery arsenal. Their inherent physicochemical properties, coupled with their synthetic tractability, allow for the nuanced optimization of ADME profiles and biological activity. From the well-trodden ground of acetylcholinesterase inhibition to the complex signaling networks of cancer and the ever-evolving landscape of infectious diseases, these five- and six-membered rings continue to provide the foundation for novel therapeutic agents. As our understanding of disease biology deepens and synthetic methodologies become ever more sophisticated, the biological significance and therapeutic applications of pyrrolidine and piperidine scaffolds are poised for continued and remarkable expansion.

References

- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cusabio.com [cusabio.com]

- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic activity and apoptosis-inducing potential of di-spiropyrrolidino and di-spiropyrrolizidino oxindole andrographolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potent anticancer activity of pyrrolidine dithiocarbamate-copper complex against cisplatin-resistant neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

Potential Pharmacological Activity of 2-Pyrrolidin-1-ylmethyl-piperidine: A Technical Guide for Researchers

Introduction

The piperidine and pyrrolidine rings are foundational scaffolds in medicinal chemistry, recognized as "privileged structures" due to their frequent appearance in a vast number of biologically active compounds, including numerous pharmaceuticals and natural alkaloids.[1][2] The inherent structural features of these saturated heterocycles—such as their conformational flexibility and ability to present substituents in well-defined three-dimensional space—allow for potent and selective interactions with a wide array of biological targets.[2][3] Compounds incorporating these motifs have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and significant effects on the central nervous system (CNS).[1][4]

This technical guide provides an in-depth exploration of the potential pharmacological activities of the novel compound, 2-Pyrrolidin-1-ylmethyl-piperidine. Lacking direct pharmacological data in the current literature, this document will serve as a roadmap for researchers and drug development professionals. By synthesizing information from structurally related compounds, we will propose and detail a systematic approach to elucidate the pharmacological profile of this molecule. The guide will cover hypothesized biological targets, detailed experimental protocols for in vitro and in vivo evaluation, and the underlying scientific rationale for these investigative pathways.

Structural Features and Physicochemical Properties

This compound is a molecule with the chemical formula C10H20N2.[5] It possesses a molecular weight of 168.28 g/mol .[5] The structure features a piperidine ring connected to a pyrrolidine ring via a methylene bridge. This combination of two key heterocyclic scaffolds suggests a high potential for biological activity.

| Property | Value | Source |

| Molecular Formula | C10H20N2 | PubChem[5] |

| Molecular Weight | 168.28 g/mol | PubChem[5] |

| IUPAC Name | 2-(pyrrolidin-1-ylmethyl)piperidine | PubChem[5] |

| CAS Number | 100158-63-2 | PubChem[5] |

Hypothesized Pharmacological Targets

Based on the extensive literature on piperidine and pyrrolidine derivatives, several high-probability pharmacological targets can be postulated for this compound. The piperidine moiety is a common feature in ligands for cholinergic, opioid, and sigma receptors, while the pyrrolidine ring is notably present in nicotinic acetylcholine receptor ligands and a variety of other bioactive molecules.[3][6][7]

Cholinergic System: Nicotinic and Muscarinic Receptors

The structural resemblance of the piperidine and pyrrolidine rings to components of acetylcholine makes the cholinergic system a primary area of investigation.

-

Nicotinic Acetylcholine Receptors (nAChRs): Both piperidine and pyrrolidine are key components of various nicotinic agonists and antagonists.[6][8] The pyrrolidine ring, in particular, is a core component of nicotine itself.[9] Derivatives of these rings have been shown to interact with various nAChR subtypes, including the α4β2 and α7 subtypes, which are significant in the CNS.[8][9] It is plausible that this compound could act as a modulator of nAChRs, potentially as an agonist or antagonist, with implications for cognitive function, pain, and addiction.[8][10]

-

Muscarinic Acetylcholine Receptors (mAChRs): Piperidine derivatives are well-represented among muscarinic receptor ligands.[11][12] These G-protein coupled receptors (M1-M5) are involved in a wide range of physiological processes, and their modulation has therapeutic applications in conditions like Alzheimer's disease, overactive bladder, and COPD.[13][14][15] The potential for this compound to interact with mAChRs warrants a thorough investigation of its binding affinity and functional activity at the different subtypes.

Opioid Receptors

Derivatives of piperidine are classic scaffolds for opioid receptor ligands, most notably in the phenylpiperidine class of analgesics like pethidine.[16] More complex structures incorporating these rings have also been developed as potent and selective ligands for opioid receptor subtypes, particularly the kappa-opioid receptor (KOR).[17] Given the established role of KOR agonists in analgesia and mood regulation, this represents a significant potential target.[17]

Sigma Receptors (σ1 and σ2)

Sigma receptors are unique, non-opioid receptors found in the CNS and peripheral tissues. Many piperidine-containing compounds have been identified as high-affinity sigma receptor ligands.[18][19][20] These receptors are implicated in a variety of neurological and psychiatric conditions, and their modulation can influence pain perception and cellular stress responses.[18][19]

Other Potential Targets

The versatility of the piperidine and pyrrolidine scaffolds means that other potential targets should not be overlooked. These include:

-

Histamine H3 Receptors: Piperidine and pyrrolidine derivatives have been developed as potent H3 receptor inverse agonists for the treatment of cognitive disorders.[21][22]

-

Monoamine Transporters: The pyrovalerone class of monoamine uptake inhibitors, which feature a pyrrolidine ring, highlights the potential for interaction with dopamine, norepinephrine, and serotonin transporters.

-

Enzyme Inhibition: Derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is relevant to Alzheimer's disease, and monoamine oxidase (MAO), which is implicated in neurodegenerative diseases and depression.[23][24][25][26]

Proposed Experimental Workflow for Pharmacological Characterization

A systematic, multi-tiered approach is recommended to efficiently characterize the pharmacological profile of this compound.

Caption: Proposed multi-tiered experimental workflow.

Tier 1: Broad Initial Screening

The initial phase should focus on a broad screening to identify primary biological targets.

Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound across a wide range of CNS targets.

-

Methodology:

-

Target Panel: A comprehensive panel of receptors, ion channels, and transporters should be selected. Priority targets include:

-

Cholinergic: nAChR subtypes (α4β2, α7), mAChR subtypes (M1-M5)

-

Opioid: µ, δ, κ subtypes

-

Sigma: σ1, σ2

-

Histamine: H1, H2, H3

-

Dopamine, Serotonin, and Norepinephrine Transporters

-

-

Assay Principle: Competitive binding assays will be performed using membrane preparations from cells expressing the target of interest or from native tissue (e.g., rat brain homogenates).

-

Procedure: a. Incubate a fixed concentration of a specific radioligand (e.g., [³H]nicotine for nAChRs, [³H]N-methylscopolamine for mAChRs) with the membrane preparation in the presence of increasing concentrations of this compound. b. After reaching equilibrium, separate bound from free radioligand by rapid filtration. c. Quantify the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Protocol 2: Enzyme Inhibition Assays

-

Objective: To assess the inhibitory potential against key enzymes.

-

Methodology:

-

Target Enzymes: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO-A and MAO-B).

-

AChE Inhibition (Ellman's Method): a. Pre-incubate AChE with varying concentrations of the test compound. b. Initiate the reaction by adding acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). c. Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically.

-

MAO Inhibition: a. Utilize a commercially available kit that employs a luminogenic substrate. b. Pre-incubate recombinant human MAO-A or MAO-B with the test compound. c. Add the luminogenic substrate and measure the resulting luminescence.

-

Data Analysis: Calculate IC50 values for enzyme inhibition.

-

Tier 2: In-depth In Vitro Characterization

For any "hits" identified in Tier 1 (e.g., Ki < 1 µM), a more detailed in vitro characterization is necessary.

Protocol 3: Functional Assays

-

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptor targets.

-

Methodology (Example for a Gq-coupled receptor like M1/M3/M5 mAChRs):

-

Cell Line: Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human M1 receptors).

-

Calcium Mobilization Assay: a. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). b. To assess agonist activity, add increasing concentrations of this compound and measure the change in fluorescence. c. To assess antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., acetylcholine) at its EC50 concentration.

-

Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50/Kb (for antagonists) values.

-

Caption: Gq-coupled receptor signaling pathway.

Tier 3: In Vivo Evaluation

If a compound demonstrates high potency, selectivity, and a desirable functional profile in vitro, progression to in vivo studies is warranted.

Protocol 4: Animal Models of Disease

-

Objective: To evaluate the therapeutic potential of the compound in relevant animal models.

-

Methodology:

-

Model Selection: The choice of model depends on the in vitro profile.

-

Cholinergic Modulator: Morris water maze or Y-maze for cognition; hot plate or tail-flick test for analgesia.

-

Opioid Ligand: Hot plate or writhing test for analgesia.

-

AChE Inhibitor: Scopolamine-induced amnesia model.

-

-

Procedure: a. Administer the compound to the animals (e.g., via oral gavage or intraperitoneal injection) at various doses. b. A positive control (a known drug for the specific model) and a vehicle control group should be included. c. Conduct the behavioral tests at appropriate time points based on the compound's pharmacokinetic profile.

-

Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the performance of the treatment groups to the control groups.

-

Conclusion

The compound this compound represents a novel chemical entity with significant potential for pharmacological activity, owing to its incorporation of the privileged piperidine and pyrrolidine scaffolds. While direct experimental data is currently unavailable, a systematic investigation guided by the known pharmacology of related structures provides a clear path forward. The proposed multi-tiered approach, beginning with broad screening and progressing to detailed in vitro and in vivo characterization, will enable a comprehensive understanding of its mechanism of action and therapeutic potential. The most promising initial targets for investigation lie within the cholinergic and opioid systems, with a strong rationale for exploring its effects on nicotinic, muscarinic, and kappa-opioid receptors. This structured research plan offers a robust framework for unlocking the potential of this intriguing molecule for the benefit of drug discovery and development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 5. This compound | C10H20N2 | CID 2760541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(2-Piperidyl)- and 2-(2-pyrrolidyl)chromans as nicotine agonists: synthesis and preliminary pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Muscarinic agonist - Wikipedia [en.wikipedia.org]

- 15. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Pyrrolidin-1-ylmethyl-piperidine Derivatives in Medicinal Chemistry

Abstract

The confluence of a pyrrolidine ring and a piperidine ring, joined by a methylene linker, creates the 2-pyrrolidin-1-ylmethyl-piperidine scaffold, a privileged structure in modern medicinal chemistry. Saturated heterocycles are increasingly sought after in drug discovery for their ability to provide three-dimensional diversity, which can lead to improved target selectivity and optimized physicochemical properties.[1][2] This guide provides a comprehensive technical review of this specific scaffold, intended for researchers and drug development professionals. We will delve into the nuanced synthetic strategies required for its construction, explore the intricate structure-activity relationships (SAR) that govern its biological effects, and survey its diverse pharmacological applications, with a particular focus on neurodegenerative diseases and other CNS disorders. By synthesizing field-proven insights with rigorous scientific data, this document serves as an in-depth resource on the design, evaluation, and therapeutic potential of this compound derivatives.

Introduction: The Significance of Saturated Heterocyclic Scaffolds

In an era of drug discovery often described as an "escape from flatland," the emphasis on molecules with greater three-dimensional (3D) character has never been more pronounced.[2] Saturated heterocyclic systems, such as piperidine and pyrrolidine, are fundamental building blocks in this endeavor.[3][4] Unlike their flat, aromatic counterparts, these sp³-rich scaffolds offer defined stereochemical centers and conformational flexibility, allowing for more precise and complex interactions with biological targets.[1][5][6] The piperidine ring, a six-membered heterocycle, is a ubiquitous motif found in numerous FDA-approved drugs, valued for its ability to modulate properties like solubility and basicity, and for its metabolic stability.[4][7] Similarly, the five-membered pyrrolidine ring is a versatile scaffold present in many natural products and pharmaceuticals, offering unique stereochemical and conformational advantages.[1][6]

The combination of these two moieties in the this compound framework creates a versatile template for engaging with a variety of molecular targets. This guide aims to provide an authoritative overview of this chemical class, elucidating the synthetic pathways, key biological targets, and the design principles that make these derivatives promising candidates for next-generation therapeutics.

Synthetic Strategies for Assembling the Core Scaffold

The construction of the this compound core and its analogues relies on robust and adaptable synthetic methodologies. While numerous methods exist for the synthesis of individual piperidine and pyrrolidine rings, the key challenge lies in the efficient and controlled linkage of the two heterocyclic systems.[8][9]

A common and effective approach involves the nucleophilic substitution of a suitably activated pyrrolidine derivative with a piperidine nucleophile. This often proceeds via a reductive amination pathway or by direct alkylation of the piperidine nitrogen with a 2-(halomethyl)pyrrolidine or 2-(tosyloxymethyl)pyrrolidine electrophile. An alternative green chemistry approach utilizes electroreductive cyclization in a flow microreactor, which can provide good yields while avoiding toxic reagents.[8]

Below is a representative synthetic scheme illustrating a common pathway.

A detailed protocol for a similar transformation is provided in the "Experimental Protocols" section of this guide. The choice of protecting groups (e.g., Boc for the pyrrolidine nitrogen) and the specific reaction conditions are critical for achieving high yields and purity.[10]

Pharmacological Landscape and Key Molecular Targets

Derivatives based on the this compound scaffold have demonstrated activity against a range of biological targets, primarily within the central nervous system.

Modulators of Cholinergic Neurotransmission

The cholinergic system is a critical target for treating cognitive deficits, particularly in Alzheimer's disease (AD).[11]

-

Muscarinic Receptor Agonists: Muscarinic acetylcholine receptors, especially the M1 subtype, are integral to memory and cognitive processes.[12] The development of selective M1 agonists is a key strategy for treating AD.[13] Certain this compound derivatives have been investigated as muscarinic agonists, where the scaffold serves to correctly orient pharmacophoric elements within the receptor binding pocket.[14] While subtype selectivity remains a challenge, some compounds have shown promise as M2 selective partial agonists.[14] However, even highly selective M1 activators can produce dose-limiting cholinergic side effects, a critical consideration in drug development.[11]

-

Acetylcholinesterase (AChE) Inhibitors: The inhibition of AChE, the enzyme that breaks down acetylcholine, is a clinically validated approach for the symptomatic treatment of AD.[15] The piperidine moiety is a core component of Donepezil, a widely prescribed AChE inhibitor.[16] Novel derivatives incorporating the this compound scaffold have been designed as multi-target-directed ligands (MTDLs), aiming to inhibit both AChE and other pathological processes in AD, such as amyloid-beta (Aβ) aggregation.[17]

Ligands for Sigma Receptors

Sigma receptors (σ1 and σ2) are unique intracellular chaperone proteins implicated in a variety of neurological and psychiatric conditions, as well as in pain modulation.[18][19]

-

High-Affinity σ1 Ligands: The piperidine moiety is a well-established structural element for achieving high affinity and selectivity for the σ1 receptor.[19][20] The this compound scaffold fits this pharmacophore well. Studies have shown that replacing a piperazine ring with a piperidine ring can dramatically increase σ1 affinity, sometimes by orders of magnitude.[19]

-

Dual-Target Ligands for Pain: A particularly promising area is the development of dual-acting antagonists of the histamine H3 receptor (H3R) and the σ1 receptor for the treatment of nociceptive and neuropathic pain.[19][21] Several piperidine-based compounds have demonstrated high affinity for both targets, leading to significant antinociceptive activity in vivo.[19][20]

The following table summarizes representative binding affinity data for piperidine derivatives at sigma receptors.

| Compound Class | Target | Ki (nM) | Selectivity (σ2/σ1) | Reference |

| 2-Piperidin-1-ylmethyl-morpholine | σ1 | 5.2 | 30 | [18] |

| "" | σ2 | 156 | [18] | |

| Piperidine Derivative 5 | H3R | 7.70 | 0.002 | [19] |

| "" | σ1R | 3.64 | [19] | |

| Piperidine Derivative 11 | H3R | 2.50 | 0.11 | [19] |

| "" | σ1R | 22.4 | [19] |

Table 1: Representative binding affinities of piperidine-containing ligands for sigma receptors.

Structure-Activity Relationships (SAR) and Molecular Design

The biological activity of this compound derivatives is highly dependent on their substitution patterns. SAR studies have revealed several key principles for optimizing affinity and selectivity.

-

The Piperidine Moiety: As previously noted, the piperidine ring is often essential for high-affinity σ1 receptor binding.[19] Its substitution pattern can also fine-tune activity and selectivity. For instance, in a series of N-[(tetralin-1-yl)alkyl]piperidines, 3,3-dimethyl substitution on the piperidine ring resulted in compounds with sub-nanomolar affinity for the σ1 receptor.[22]

-

The Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring is critical. Since many synthetic routes start from chiral precursors like L-proline, the resulting derivatives are often enantiomerically pure. This chirality significantly influences how the molecule interacts with its biological target.[5][6]

-

Substituents and Linkers: The nature of the groups attached to either ring and the length of any alkyl linkers can drastically alter the pharmacological profile. For dual H3/σ1 ligands, extending the linker length between a biphenyl moiety and the piperidine ring was found to decrease affinity at the H3 receptor.[21]

The diagram below illustrates a general pharmacophore model, highlighting key areas for chemical modification to explore the SAR.

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and practical applicability of this guide, we provide detailed, self-validating protocols for key experimental procedures.

Protocol 5.1: Synthesis of a 1-(Pyrrolidin-2-ylmethyl)-piperidine Derivative

This protocol is adapted from established methods for N-alkylation and reductive amination.[9][10]

Objective: To synthesize a representative this compound scaffold.

Materials:

-

N-Boc-L-prolinal

-

Substituted Piperidine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reductive Amination: a. Dissolve N-Boc-L-prolinal (1.0 eq) and the desired substituted piperidine (1.1 eq) in anhydrous DCM under an argon atmosphere. b. Stir the mixture at room temperature for 30 minutes. c. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild reducing agent suitable for the selective reduction of the intermediate iminium ion without reducing the aldehyde starting material. d. Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed. e. Quench the reaction by slowly adding saturated sodium bicarbonate solution. f. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product via column chromatography to yield the N-Boc protected intermediate.

-

Boc Deprotection: a. Dissolve the purified intermediate from Step 1 in DCM. b. Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group. d. Concentrate the reaction mixture under reduced pressure. e. Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid. f. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final this compound derivative.

Protocol 5.2: In Vitro Target Validation - Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the σ1 receptor.[18]

Objective: To determine the inhibitor constant (Ki) of a test compound at the σ1 receptor.

Materials:

-

Membrane homogenates from cells expressing human σ1 receptors.

-

Radioligand: --INVALID-LINK---pentazocine.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compounds at various concentrations.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and liquid scintillation counter.

Conclusion and Future Perspectives

The this compound scaffold is a demonstrably valuable motif in medicinal chemistry, offering a unique combination of structural rigidity, 3D complexity, and synthetic accessibility. Its utility has been proven in the development of potent and selective ligands for challenging CNS targets, including muscarinic and sigma receptors. The most compelling therapeutic opportunities appear to lie in the development of multi-target-directed ligands for complex neurodegenerative disorders like Alzheimer's disease, where the ability to modulate multiple pathological pathways simultaneously is a significant advantage.[17]

Future research should focus on expanding the chemical space around this core by exploring novel substitutions and stereochemistries. The application of this scaffold to other target classes, informed by computational modeling and high-throughput screening, could uncover new therapeutic applications. As our understanding of complex diseases deepens, the versatility and drug-like properties of the this compound scaffold ensure it will remain a cornerstone of innovative drug design for years to come.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic agonist - Wikipedia [en.wikipedia.org]

- 13. Muscarinic Receptor Agonists and Antagonists [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel potent sigma 1 ligands: N-[omega-(tetralin-1-yl)alkyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Pyrrolidin-1-ylmethyl-piperidine mechanism of action in biological systems

An In-depth Technical Guide Topic: 2-Pyrrolidin-1-ylmethyl-piperidine: A Mechanistic Exploration of a Privileged Scaffold in Neuropharmacology Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound moiety represents a fascinating structural motif found within a multitude of centrally active pharmacological agents. While direct, comprehensive studies on the parent molecule are not extensively documented, its constituent parts—the pyrrolidine and piperidine rings linked by a methylene bridge—are recognized as "privileged scaffolds" in medicinal chemistry.[1][2][3] This guide synthesizes information from a wide range of analogous compounds to build a predictive model for the mechanism of action of this compound in biological systems. We will explore its probable molecular targets, including sigma, histamine, dopamine, and muscarinic receptors, and provide detailed experimental protocols for researchers to validate these hypotheses. This document serves as a roadmap for investigating the pharmacological potential of this compound and its derivatives.

Introduction: The Significance of the Pyrrolidinyl-Piperidine Scaffold

In the landscape of modern drug discovery, certain chemical structures appear with remarkable frequency across a diverse array of successful therapeutics. These are termed "privileged scaffolds" due to their ability to interact with multiple, distinct biological targets through versatile, low-energy binding conformations. The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prominent of these scaffolds, present in numerous classes of pharmaceuticals targeting the central nervous system (CNS).[1][2] Likewise, the five-membered pyrrolidine ring is a cornerstone of many natural alkaloids and synthetic drugs, valued for its stereochemical possibilities and biological activity.[3]

The compound this compound (PubChem CID: 2760541) combines these two powerful motifs.[4] Its structure suggests a high probability of interacting with CNS receptors. The basic nitrogen atoms in both rings are capable of forming crucial ionic bonds with acidic residues (like aspartate) in receptor binding pockets, a common feature for ligands of aminergic G-protein coupled receptors (GPCRs).[5]

This guide will proceed by dissecting the structure-activity relationships (SAR) of closely related molecules to postulate the most likely biological targets and mechanisms of action for this compound.

Postulated Molecular Targets and Mechanisms of Action

Based on an extensive review of compounds containing the pyrrolidinyl-piperidine or similar moieties, we can hypothesize several primary target families.

Sigma (σ) Receptors

The sigma receptors (σ1 and σ2) are unique, ligand-regulated intracellular chaperone proteins, not classical GPCRs or ion channels.[6] They are implicated in a vast range of cellular processes, including ion channel modulation, neurotransmitter release, and cellular survival, making them attractive targets for neurological and psychiatric disorders.[6][7]

-

Evidence: The piperidine and pyrrolidine scaffolds are hallmarks of high-affinity sigma receptor ligands.[6][7] For instance, 2-Piperidin-1-ylmethyl-morpholine, a close structural analog where the pyrrolidine is replaced by a morpholine ring, is a high-affinity and selective ligand for the σ1 receptor.[7] Furthermore, medicinal chemistry campaigns have developed dual-target ligands that show nanomolar affinity for both the histamine H3 receptor and the σ1 receptor, frequently incorporating a piperidine ring as the core basic amine feature.[6][8] Given this strong precedent, the σ1 and σ2 receptors stand out as highly probable targets for this compound.

-

Hypothesized Mechanism: The compound likely acts as a ligand that binds to the σ1 receptor, potentially modulating its chaperone activity. This could, in turn, influence the function of client proteins such as NMDA receptors or voltage-gated ion channels, leading to downstream effects on neuronal excitability and signaling.[9]

Histamine H3 Receptor

The histamine H3 receptor (H3R) is a presynaptic GPCR that acts as an autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, norepinephrine, and dopamine. H3R antagonists or inverse agonists are known to enhance cognitive function and wakefulness.

-

Evidence: Numerous potent and selective H3R antagonists feature a basic nitrogen-containing heterocycle, often piperidine or pyrrolidine.[10] Research on dual-acting ligands has explicitly linked piperidine-based structures to potent H3R affinity.[6][8] A series of 2-methylpyrrolidine derivatives also demonstrated high affinity for the H3R, highlighting the importance of this scaffold.[11]

-

Hypothesized Mechanism: this compound could function as an antagonist or inverse agonist at presynaptic H3Rs. By blocking the receptor's constitutive activity, it would disinhibit the release of pro-cognitive neurotransmitters in cortical and hippocampal regions, a mechanism with potential therapeutic value in cognitive disorders.

Dopamine Receptors (D2/D4)

Dopamine receptors, particularly the D2 subtype, are the primary targets for antipsychotic medications.[5][12] Ligands can be antagonists, which block the effects of dopamine, or partial agonists, which provide a stabilizing effect. The D4 receptor is also being explored as a target for novel antipsychotics and treatments for glioblastoma.[13]

-

Evidence: The scientific literature is rich with examples of pyrrolidine and piperidine derivatives designed as dopamine receptor ligands.[14] Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides are a well-studied class of potent D2 receptor antagonists.[15] Similarly, novel piperidine antagonists have been developed with high selectivity for the D4 receptor.[13]

-

Hypothesized Mechanism: The compound could act as an antagonist at postsynaptic D2 receptors, a mechanism characteristic of typical antipsychotics. Alternatively, it might display partial agonism, a hallmark of third-generation antipsychotics.[12] The protonable nitrogen is crucial for forming an ionic bond with a conserved aspartate residue (Asp3.32) in the dopamine receptor binding pocket.[5]

Muscarinic Acetylcholine Receptors (M1/M5)

Muscarinic receptors are GPCRs that mediate the effects of acetylcholine in the CNS and periphery.[16] The M1 subtype is highly expressed in the cortex and hippocampus and is critically involved in learning and memory, making it a key target for treating cognitive deficits in Alzheimer's disease.[16][17] The M5 receptor is a target for substance abuse disorders.[18]

-

Evidence: The development of subtype-selective muscarinic antagonists has often involved the replacement of piperidine cores with pyrrolidine, indicating that both scaffolds are well-tolerated and can confer high affinity.[18] Many allosteric agonists, which bind to a site distinct from acetylcholine, also incorporate these cyclic amine structures.[19][20]

-

Hypothesized Mechanism: this compound could act as either an agonist or antagonist at one or more muscarinic receptor subtypes. An M1 agonist or positive allosteric modulator action would be pro-cognitive. Conversely, an antagonist action at presynaptic M2 autoreceptors could enhance acetylcholine release.[21]

Experimental Workflows for Target Validation

To move from hypothesis to confirmation, a structured experimental approach is required. The following workflow and protocols provide a comprehensive framework for characterizing the pharmacological activity of this compound.

Overall Target Identification and Validation Workflow

The logical flow for characterizing a novel compound involves progressing from initial broad screening to specific mechanistic studies.

Caption: Workflow for pharmacological characterization.

Protocol 1: Radioligand Competition Binding Assay

This protocol is a self-validating system to determine the binding affinity (Kᵢ) of this compound for its hypothesized targets.

Objective: To quantify the affinity of the test compound for σ1, H3, D2, and M1 receptors.

Materials:

-

Test Compound: this compound

-

Membrane Preparations: Commercially available membranes from cells expressing human recombinant σ1, H3, D2, or M1 receptors.

-

Radioligands:

-

σ1: [³H]-(+)-Pentazocine

-

H3: [³H]-Nα-Methylhistamine

-

D2: [³H]-Spiperone

-

M1: [³H]-Pirenzepine

-

-

Non-specific Binding (NSB) Ligands: Haloperidol (for σ1, D2), Thioperamide (for H3), Atropine (for M1).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (e.g., GF/B), cell harvester, liquid scintillation counter.

Methodology:

-

Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a pre-determined optimal concentration.

-

Compound Dilution: Prepare a serial dilution of this compound (e.g., from 10 mM down to 0.1 nM). The causality here is to span a wide concentration range to accurately define the top and bottom plateaus of the competition curve.

-

Assay Plate Setup (in triplicate):

-

Total Binding Wells: Add 50 µL buffer, 50 µL radioligand, and 100 µL membrane suspension.

-

NSB Wells: Add 50 µL NSB ligand (at high concentration, e.g., 10 µM), 50 µL radioligand, and 100 µL membrane suspension. This step is critical for trustworthiness, as it defines the signal background.

-

Competition Wells: Add 50 µL of each dilution of the test compound, 50 µL radioligand, and 100 µL membrane suspension.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand. This rapid wash is essential to prevent dissociation of the bound ligand.

-

Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-